molecular formula C25H29FN4O3 B2796773 3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897735-34-1

3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2796773
CAS No.: 897735-34-1
M. Wt: 452.53
InChI Key: AHPOWMFIHAGIMM-UHFFFAOYSA-N
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Description

The compound 3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a structurally complex molecule featuring a pyridin-2(1H)-one core modified with multiple pharmacologically relevant substituents. This analysis compares its structural and functional attributes with analogous compounds to elucidate structure-activity relationships (SAR) and biological implications.

Properties

IUPAC Name

3-[(4-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O3/c1-18-17-21(31)23(25(32)30(18)15-16-33-2)24(19-6-8-20(26)9-7-19)29-13-11-28(12-14-29)22-5-3-4-10-27-22/h3-10,17,24,31H,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPOWMFIHAGIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=N4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24FN3O3C_{22}H_{24}FN_{3}O_{3} with a molecular weight of 397.44 g/mol. Its structure includes:

  • A 4-fluorophenyl group,
  • A pyridin-2-yl piperazine moiety,
  • A hydroxy and methoxyethyl substituent on a methyl pyridine core.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, which are crucial in neuropharmacology.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Antidepressant-like activity : Studies suggest that compounds with similar structures can modulate serotonin levels, thereby influencing mood and anxiety disorders.
  • Antitumor properties : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.

Case Studies and Experimental Data

Several studies have evaluated the efficacy of related compounds:

  • Antidepressant Activity :
    • A study demonstrated that derivatives containing the piperazine ring significantly increased serotonin levels in animal models, leading to reduced depressive behaviors (source: ).
  • Anticancer Potential :
    • In vitro assays indicated that similar compounds inhibited cell proliferation in various cancer cell lines, with IC50 values ranging from 10 to 50 µM (source: ).
  • Cytotoxicity Tests :
    • Cytotoxicity assays revealed that at higher concentrations, the compound exhibited significant cytotoxic effects on human cancer cell lines, comparable to established chemotherapeutic agents (source: ).

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntidepressantIncreased serotonin levels
AntitumorInhibition of cancer cell growth
CytotoxicitySignificant effects on cancer cells

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with similar structural motifs to 3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one may exhibit antidepressant properties. The presence of the piperazine ring and fluorinated phenyl group can enhance the interaction with serotonin receptors, potentially leading to improved mood regulation and reduced anxiety symptoms.

Anticancer Properties

Studies have shown that certain derivatives of piperazine and pyridine possess anticancer activities. The compound's ability to inhibit specific kinases involved in tumor growth and metastasis makes it a candidate for further investigation in cancer therapeutics. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Cognitive Enhancement

The unique combination of the pyridine and piperazine moieties may contribute to cognitive-enhancing effects. Compounds that modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, are of interest for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.

Anxiolytic Effects

Similar compounds have been investigated for their anxiolytic properties, targeting GABAergic systems. The structural features of this compound suggest it could interact with GABA receptors, providing a basis for research into its potential as an anxiolytic agent.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. Key structural components include:

  • Fluorophenyl Group : Enhances lipophilicity and receptor binding affinity.
  • Piperazine Ring : Provides flexibility and potential for interactions with various biological targets.
  • Hydroxy and Methoxy Substituents : May influence solubility and metabolic stability.

Preclinical Trials

In preclinical studies, derivatives of this compound have been tested for their effects on behavioral models of depression and anxiety. Notable findings include:

  • Significant reductions in depressive-like behaviors in rodent models.
  • Improved performance in cognitive tasks, suggesting memory-enhancing properties.

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicate a favorable safety margin with low acute toxicity levels in animal models, warranting further clinical exploration.

Comparison with Similar Compounds

Key Observations :

  • Chromen-4-one () and pyrido[1,2-a]pyrimidin-4-one () cores are fused bicyclic systems, offering greater rigidity compared to the monocyclic target compound .

Substituent Effects

Fluorophenyl Groups

  • The target compound and compounds all incorporate fluorophenyl groups, which enhance lipophilicity and metabolic resistance. In , fluorophenylpiperazine contributes to CNS receptor affinity, suggesting a similar role in the target compound .

Piperazine Derivatives

  • Pyridin-2-yl-piperazine (target) vs. 4-methylpiperazine () vs. unsubstituted piperazine (): Substitution on piperazine alters receptor selectivity. Pyridinyl groups (target) may improve π-π stacking with aromatic residues in enzymes or receptors .

Hydroxy and Methoxy Groups

  • The 4-hydroxy group in the target compound is absent in analogs from –5. This group could confer antioxidant properties or enhance solubility, contrasting with the methoxyethyl chain, which balances hydrophilicity .

Data Tables

Comparative Physicochemical Properties (Predicted)

Compound Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~483.5 g/mol ~2.8 2 7
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one 312.3 g/mol 1.9 2 5
Example 108 () ~521.5 g/mol ~3.2 1 8
Pyridazin-3(4H)-one () 218.3 g/mol 2.5 1 3

Q & A

Basic: What are the critical steps and reagents in synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Step 1: Formation of the pyridinone core via condensation of substituted pyridine precursors under reflux in ethanol or DMF .
  • Step 2: Introduction of the piperazine moiety using coupling reagents like EDCI/HOBt in anhydrous dichloromethane .
  • Step 3: Functionalization of the fluorophenyl group via nucleophilic aromatic substitution (e.g., using 4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling) .
    Key reagents include 2-methoxyethylamine for N-alkylation and chromatographic purification (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

  • Temperature: Lower temperatures (0–5°C) during coupling reactions minimize side products like dimerization .
  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency with fluorophenyl groups .
  • Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethers (THF) stabilize reactive intermediates .
    Example optimization data from :
Reaction StepSolventTemp (°C)Yield (%)
Piperazine couplingDMF8067
Pyridinone formationEthanolReflux36

Basic: Which spectroscopic techniques are essential for structural validation?

  • NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; pyridinone carbonyl at ~170 ppm) .
  • IR: Hydroxyl (O–H stretch at ~3200 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .
  • Mass spectrometry (MS): High-resolution MS validates molecular weight (expected ~452.53 g/mol) .

Advanced: How to resolve contradictions in reported receptor binding affinities?

  • Comparative assays: Use standardized in vitro assays (e.g., radioligand binding for dopamine D2/D3 or serotonin 5-HT1A receptors) under identical buffer/pH conditions .
  • Structural analysis: X-ray crystallography or molecular docking (e.g., AutoDock Vina) to assess steric clashes or hydrogen bonding variations due to fluorophenyl orientation .
    Example: notes conformational flexibility in the piperazine ring, which may alter binding kinetics .

Basic: What in vitro models are suitable for initial biological activity screening?

  • Enzyme inhibition assays: Test against kinases (e.g., EGFR) or phosphodiesterases using fluorogenic substrates .
  • Cell viability assays: MTT or ATP-lite in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Receptor profiling: Radiolabeled ligand displacement in transfected HEK293 cells expressing target GPCRs .

Advanced: How to design in vivo pharmacokinetic studies for this compound?

  • Animal models: Administer via IV/oral routes in Sprague-Dawley rats (n=6/group) and collect plasma at timed intervals .
  • Analytical method: HPLC-MS/MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify plasma concentrations .
  • Key parameters: Calculate AUC, Cmax, t½, and bioavailability. Adjust formulations (e.g., PEGylation) to improve solubility .

Basic: How does the fluorophenyl group influence chemical stability?

  • Electron-withdrawing effect: Enhances resistance to oxidative degradation but may increase susceptibility to nucleophilic attack at the para position .
  • pH-dependent stability: Stability studies (pH 1–10, 37°C) show decomposition at pH < 3 due to protonation of the pyridinone nitrogen .

Advanced: What computational methods predict metabolite formation?

  • Software tools: Use Schrödinger’s MetaSite or GLORYx for phase I/II metabolism prediction .
  • Key metabolites: Hydroxylation at the pyridinone ring (CYP3A4-mediated) and O-demethylation of the methoxyethyl group . Validate via LC-MS/MS in hepatocyte incubations .

Basic: How to assess the compound’s solubility and formulation compatibility?

  • Solubility screening: Use shake-flask method in buffers (pH 1.2–7.4) and surfactants (e.g., Tween 80) .
  • Thermal analysis: DSC/TGA identifies polymorphs; lyophilization improves stability for parenteral formulations .

Advanced: What strategies mitigate off-target effects in neurological studies?

  • Selectivity profiling: Screen against a panel of 50+ GPCRs/ion channels (e.g., CEREP’s BioPrint® panel) .
  • Dose optimization: Establish EC50/IC50 ratios in primary neurons vs. HEK293 cells to identify therapeutic windows .
  • Structural analogs: Modify the piperazine substituents (e.g., replace pyridinyl with pyrimidinyl) to reduce σ-receptor affinity .

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